molecular formula C6H3BrN2O4 B1522694 2-Bromo-5-nitropyridine-4-carboxylic acid CAS No. 1053655-82-5

2-Bromo-5-nitropyridine-4-carboxylic acid

Cat. No. B1522694
CAS RN: 1053655-82-5
M. Wt: 247 g/mol
InChI Key: YISYYAZCRUHFBZ-UHFFFAOYSA-N
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Description

2-Bromo-5-nitropyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1053655-82-5 . It is a powder in physical form and is often used as a biochemical reagent . It has a molecular weight of 247 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-nitroisonicotinic acid . The InChI code is 1S/C6H3BrN2O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 2-Bromo-5-nitropyridine have been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Chemical Synthesis and Ligand Design

2-Bromo-5-nitropyridine-4-carboxylic acid plays a significant role in chemical synthesis and the design of ligands. Charbonnière, Weibel, and Ziessel (2002) describe the use of ligands bearing bromo and nitropyridine pendant arms, like this compound, in the rational design of ligands with oxophilic and anionic sidearms. This approach has implications for labeling biological materials and creating preorganized ligands for various applications (Charbonnière, Weibel, & Ziessel, 2002).

Material Science and Biochemistry

In material science and biochemistry, derivatives of nitropyridines, such as this compound, are used for various purposes. Toniolo, Crisma, and Formaggio (1998) discuss a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, which is an effective inducer in peptides and a probe for fluorescence quenching. This research indicates the potential of this compound derivatives in biochemical studies and material science applications (Toniolo, Crisma, & Formaggio, 1998).

Electrochemistry and Green Chemistry

The compound has relevance in electrochemistry and green chemistry. Feng, Huang, Liu, and Wang (2010) investigated the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, demonstrating the compound's potential in sustainable and efficient chemical processes. This study suggests that derivatives of this compound could be valuable in developing environmentally friendly chemical reactions (Feng, Huang, Liu, & Wang, 2010).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic studies are another area where this compound finds application. Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical investigations on the molecular structure and vibrational characteristics of a similar compound, 2-Amino-3-bromo-5-nitropyridine. Their research provides insights into the electronic properties and potential applications in nonlinear optical materials (Abraham, Prasana, & Muthu, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISYYAZCRUHFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681006
Record name 2-Bromo-5-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1053655-82-5
Record name 2-Bromo-5-nitro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-nitroisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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